molecular formula C18H10ClN3O3S B2731948 N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide CAS No. 328118-53-2

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide

Cat. No. B2731948
CAS RN: 328118-53-2
M. Wt: 383.81
InChI Key: BPWLEFNREPJHBK-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains nitrogen and sulfur atoms in its structure.

Scientific Research Applications

Modulation of Calcium-Signaling Cascades

Compounds with a naphtho[2,1-d]thiazol-2-ylamine structure have been found to activate KCa2 and KCa3.1 Potassium Channels, which are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Antimicrobial Activity

Benzothiazole-based compounds, which include the thiazole ring present in the compound , have been found to have antimicrobial properties. They have shown promising activity against Staphylococcus aureus .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant activity. Some compounds have shown significant effects, with ED50 values indicating their potential as anticonvulsant agents .

Anti-Tubercular Compounds

Recent synthetic developments have highlighted the potential of benzothiazole-based anti-tubercular compounds. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Antibacterial Agents

Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been developed as antibacterial agents .

Antioxidant Activity

Thiazole derivatives have been studied for their antioxidant activity. The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Anti-Cancer Activity

Thiazole derivatives have been investigated for their potential anti-cancer activity. Some compounds have shown promising results in preliminary studies .

Anti-Inflammatory Activity

Benzothiazole derivatives have been associated with anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-14-7-6-11(22(24)25)9-13(14)17(23)21-18-20-15-8-5-10-3-1-2-4-12(10)16(15)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLEFNREPJHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide

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